molecular formula C22H22N4O2 B11003611 1-hydroxy-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}isoquinoline-4-carboxamide

1-hydroxy-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}isoquinoline-4-carboxamide

Cat. No.: B11003611
M. Wt: 374.4 g/mol
InChI Key: YQJZKHHTCMMQCB-UHFFFAOYSA-N
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Description

1-hydroxy-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}isoquinoline-4-carboxamide is a complex organic compound that features a benzimidazole moiety linked to an isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}isoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzimidazole core, followed by the construction of the isoquinoline moiety. The final step involves coupling these two fragments under specific reaction conditions.

    Benzimidazole Synthesis: The benzimidazole core can be synthesized via the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Isoquinoline Synthesis: The isoquinoline moiety can be prepared through the Pomeranz-Fritsch reaction, which involves the cyclization of a benzylamine derivative with an aldehyde.

    Coupling Reaction: The final coupling step involves the reaction of the benzimidazole and isoquinoline intermediates using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}isoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: The benzimidazole and isoquinoline rings can undergo electrophilic and nucleophilic substitution reactions, respectively, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 (potassium permanganate) in an appropriate solvent.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.

    Substitution: Halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the benzimidazole or isoquinoline rings.

Scientific Research Applications

1-hydroxy-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}isoquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-hydroxy-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}isoquinoline-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The isoquinoline structure may further enhance these interactions by providing additional binding sites or modulating the compound’s overall conformation.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

1-oxo-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]-2H-isoquinoline-4-carboxamide

InChI

InChI=1S/C22H22N4O2/c1-14(2)26-19-10-6-5-9-18(19)25-20(26)11-12-23-22(28)17-13-24-21(27)16-8-4-3-7-15(16)17/h3-10,13-14H,11-12H2,1-2H3,(H,23,28)(H,24,27)

InChI Key

YQJZKHHTCMMQCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)C3=CNC(=O)C4=CC=CC=C43

Origin of Product

United States

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